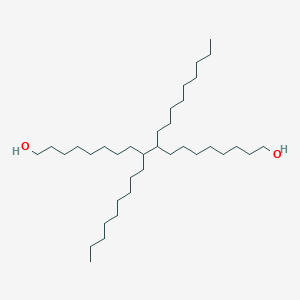![molecular formula C26H26O3 B14280738 6,6'-[(4-Methoxyphenyl)methylene]di(2,3-dihydro-1H-inden-5-ol) CAS No. 128475-33-2](/img/structure/B14280738.png)
6,6'-[(4-Methoxyphenyl)methylene]di(2,3-dihydro-1H-inden-5-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-[(4-Methoxyphenyl)methylene]di(2,3-dihydro-1H-inden-5-ol): is a mouthful, but let’s break it down. This compound consists of two indene rings connected by a methylene bridge, with a 4-methoxyphenyl group attached. Here’s the structural formula:
Structure:
Preparation Methods
Industrial Production: As of now, there isn’t a well-established industrial-scale production method for this compound. Research efforts are ongoing to optimize its synthesis for practical applications.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various functional groups.
Reduction: Reduction reactions could yield corresponding dihydro derivatives.
Substitution: The phenyl group can undergo substitution reactions, such as halogenation or nucleophilic aromatic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃).
Major Products: The specific products depend on reaction conditions, but expect variations of the parent compound with altered functional groups.
Scientific Research Applications
Chemistry:
Building Block: Researchers use this compound as a building block for more complex molecules due to its unique structure.
Ligand Design: It may serve as a ligand in coordination chemistry or catalysis.
Biological Activity: Investigations are ongoing to explore its potential as an anticancer agent or other therapeutic applications.
Pharmacology: Researchers study its interactions with cellular targets.
Materials Science: Its properties make it interesting for materials applications, such as organic electronics or polymers.
Mechanism of Action
The exact mechanism remains elusive, but it likely involves interactions with cellular receptors or enzymes. Further research is needed to unravel its effects fully.
Comparison with Similar Compounds
While this compound is relatively unique, it shares features with other indene-based structures. Similar compounds include:
1,4-Dimethylbenzene: Notable for its aromatic ring and methyl groups .
2,3-Dihydro-1H-inden-5-ol: A related indene derivative .
(3Z)-3-(6-(Ethoxycarbonyl)-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid acetate: A mouthful like ours, but structurally intriguing .
Properties
CAS No. |
128475-33-2 |
|---|---|
Molecular Formula |
C26H26O3 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
6-[(6-hydroxy-2,3-dihydro-1H-inden-5-yl)-(4-methoxyphenyl)methyl]-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C26H26O3/c1-29-21-10-8-16(9-11-21)26(22-12-17-4-2-6-19(17)14-24(22)27)23-13-18-5-3-7-20(18)15-25(23)28/h8-15,26-28H,2-7H2,1H3 |
InChI Key |
XBMKUOQQJPUCLX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=C(C=C3CCCC3=C2)O)C4=C(C=C5CCCC5=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(E)-(4-Bromophenyl)diazenyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14280663.png)
![[6-(4-Chlorophenyl)pyrimidin-4-yl]methanol](/img/structure/B14280667.png)









methyl}benzoic acid](/img/structure/B14280733.png)

